2-((1-Methyl-1H-imidazol-2-yl)methylene)malononitrile
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Overview
Description
2-((1-Methyl-1H-imidazol-2-yl)methylene)malononitrile is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-imidazol-2-yl)methylene)malononitrile typically involves the condensation of 1-methyl-1H-imidazole-2-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1H-imidazol-2-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-Methyl-1H-imidazol-2-yl)methylene)malononitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1H-imidazol-2-yl)methylene)malononitrile and its derivatives involves interactions with various molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-carbaldehyde: A precursor in the synthesis of 2-((1-Methyl-1H-imidazol-2-yl)methylene)malononitrile.
2-Methyl-5-nitroimidazole-1-acetic acid: Another imidazole derivative with antimicrobial properties.
1,2-Bis((1H-imidazol-1-yl)methyl)benzene: Used in coordination chemistry and material science.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-[(1-methylimidazol-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H6N4/c1-12-3-2-11-8(12)4-7(5-9)6-10/h2-4H,1H3 |
InChI Key |
AGNYNLVVODIMFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C=C(C#N)C#N |
Origin of Product |
United States |
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